(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C18H15N5O2S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-4-hydroxy-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H15N5O2S2/c24-17-16(27-18(26)23(17)10-15-2-1-7-25-15)8-20-14-5-3-13(4-6-14)9-22-12-19-11-21-22/h1-8,11-12,24H,9-10H2 |
InChI Key |
JCTLRFXBVVWCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the thiazolidinone intermediate.
Attachment of the Triazole Moiety: The final step involves the formation of the triazole ring through a cyclization reaction, typically using azide and alkyne precursors under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions.
Scientific Research Applications
(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are a well-studied class of compounds due to their diverse bioactivities. Below, we compare the target compound with structurally and functionally related analogs, focusing on substituent effects, synthetic pathways, and reported bioactivities.
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Key Observations
Substituent Effects on Bioactivity: The triazole group in the target compound may improve binding to microbial enzymes (e.g., cytochrome P450) compared to simpler phenyl or methylbenzylidene analogs .
Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization, including the introduction of the triazole via nucleophilic substitution, which is more complex than the Knoevenagel condensation used for analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
Electrochemical and Pharmacokinetic Profiles :
- Compared to azulene-containing derivatives, the target compound lacks extended π-conjugation, likely reducing redox activity but improving metabolic stability .
- The nitro group in 5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one enhances cytotoxicity but may increase toxicity risks, whereas the triazole in the target compound offers a balance between potency and safety .
Biological Activity
The compound (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic molecule belonging to the thiazolidinone class. This compound exhibits potential biological activities that are of interest in medicinal chemistry, particularly its antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Thiazolidinone Core : Reaction of a suitable amine with carbon disulfide and an alkyl halide.
- Introduction of the Furan Ring : Nucleophilic substitution with a furan derivative.
- Attachment of the Triazole Moiety : Cyclization reaction using azide and alkyne precursors under copper-catalyzed conditions .
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies revealed effectiveness against common fungal pathogens such as Candida albicans, indicating potential for treating fungal infections . The antifungal mechanism may involve inhibition of ergosterol biosynthesis or disruption of cell membrane integrity.
Anticancer Properties
A significant area of research focuses on the anticancer activity of this compound. Various derivatives have been assessed for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicate that certain modifications enhance potency, with IC50 values in the low micromolar range . The proposed mechanisms include induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.
Case Studies
- Cytotoxicity Testing : In a study assessing the cytotoxic effects on leukemia cells, compounds similar to (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one showed significant induction of apoptosis at concentrations as low as 10 µM .
- Antimicrobial Screening : Another study demonstrated that derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested bacterial strains .
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : Many thiazolidinone derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The triazole moiety may facilitate binding to receptors involved in cellular signaling processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolidinone derivatives structurally related to the target compound?
- Methodology : The compound’s core structure (thiazolidinone) can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via reactions involving thiosemicarbazides and chloroacetic acid. For example, outlines a method using Et₃N/DMF-H₂O for cyclization, while describes refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid. Key steps include optimizing solvent systems (e.g., DMF for polarity) and catalysts (e.g., ammonium acetate for imine formation) .
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of similar thiazolidinone derivatives?
- Methodology :
- IR Spectroscopy : Characteristic absorption bands for C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) confirm functional groups. For instance, reports C=O and C=N peaks at ~1700 cm⁻¹ and ~1620 cm⁻¹, respectively.
- ¹H NMR : Signals for aromatic protons (δ 7.0–8.5 ppm), methylene/methine groups (δ 3.5–5.5 ppm), and thioxo protons (δ 10–12 ppm) are critical. provides an example where thiazole-CH and aromatic protons are resolved at δ 7.82 and δ 7.28–7.43 ppm.
- Elemental analysis (C, H, N, S) further validates purity .
Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?
- Methodology : Start with antimicrobial screening (e.g., agar diffusion against Gram-positive/negative bacteria and fungi) and cytotoxicity assays (MTT on cancer cell lines). and highlight protocols using standardized microbial strains (e.g., S. aureus, E. coli) and cell lines (e.g., HeLa), with IC₅₀ calculations for potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of the furan-triazole-thiazolidinone hybrid?
- Methodology :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance imine formation ( ), while EtOH/H₂O mixtures improve cyclization ().
- Catalysis : Use ammonium acetate (0.5–1.0 eq) for Schiff base formation ( ) or LiCl (2–5 mol%) for coupling reactions ( ).
- Temperature/Time : Reflux (80–100°C) for 4–6 hours balances yield and decomposition risks. reports 72% yield after 4 hours of reflux .
Q. What computational strategies are suitable for predicting the compound’s reactivity and binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments). used DFT to analyze tautomerism and charge distribution in similar thiazolidinones.
- Molecular Docking : Dock the compound into target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. references docking studies for thiadiazolo-pyrimidinones .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HSQC can differentiate aromatic C-H couplings ( ).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., provides a similar compound’s crystallographic data) .
Q. What strategies mitigate byproduct formation during the synthesis of the triazole-methylphenylamino moiety?
- Methodology :
- Protection/Deprotection : Protect the triazole nitrogen with Boc groups during coupling ().
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate the target compound ( reports 81% purity after recrystallization).
- Kinetic Control : Slow addition of reagents (e.g., aldehydes) minimizes oligomerization .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via HPLC) and metabolic stability (microsomal assays).
- Prodrug Design : Modify solubilizing groups (e.g., phosphate esters) to enhance absorption ( discusses similar modifications).
- Species-Specific Factors : Test metabolite formation in liver microsomes from different species (e.g., human vs. murine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
